Gavestinel

Description

Properties

IUPAC Name |

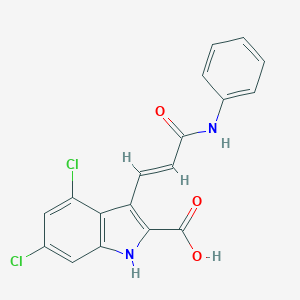

3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N2O3/c19-10-8-13(20)16-12(17(18(24)25)22-14(16)9-10)6-7-15(23)21-11-4-2-1-3-5-11/h1-9,22H,(H,21,23)(H,24,25)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZBNEZWCNKUOSM-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C=CC2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)/C=C/C2=C(NC3=C2C(=CC(=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870012 | |

| Record name | Gavestinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153436-22-7 | |

| Record name | Gavestinel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153436-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gavestinel | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153436227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gavestinel | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06741 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Gavestinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GAVESTINEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/318X4QY113 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Gavestinel's Mechanism of Action on NMDA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gavestinel (also known as GV-150526A) is a potent and highly selective neuroprotective agent developed to mitigate the neuronal damage associated with excitotoxicity, particularly in the context of acute ischemic stroke.[1][2] Its mechanism centers on the N-methyl-D-aspartate (NMDA) receptor, a critical component in both normal synaptic function and pathological neuronal death. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visualizations of the relevant pathways and protocols. Despite promising preclinical evidence, large-scale clinical trials, including the GAIN International and GAIN Americas studies, did not demonstrate a clinical benefit in patients with acute stroke.[1][3][4][5]

The NMDA Receptor: A Dual Role in the Central Nervous System

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission, synaptic plasticity, learning, and memory.[6][7] Structurally, it is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits.[7][8][9] For the channel to open, two distinct events must occur simultaneously:

-

Glutamate (B1630785) Binding: The neurotransmitter glutamate must bind to its recognition site on the GluN2 subunits.[9]

-

Co-agonist Binding: A co-agonist, typically glycine (B1666218) or D-serine, must bind to the strychnine-insensitive site on the GluN1 subunits.[6][9]

Upon activation, the channel opens, allowing an influx of cations, most notably Ca²⁺. While this calcium influx is essential for normal physiological processes like long-term potentiation (LTP), excessive or prolonged activation of NMDA receptors leads to excitotoxicity.[6] In pathological conditions such as an ischemic stroke, massive glutamate release from damaged neurons leads to overstimulation of NMDA receptors, causing a toxic accumulation of intracellular Ca²⁺, which in turn activates catabolic enzymes, promotes free radical formation, and ultimately triggers apoptotic and necrotic cell death pathways.[6][10]

Core Mechanism of Action: Glycine Site Antagonism

This compound functions as a highly potent and selective, non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex.[1][2][4][11]

-

Binding Site: It binds specifically to the glycine co-agonist site on the GluN1 subunit.[6][11]

-

Mode of Antagonism: By occupying this site, this compound prevents the binding of the endogenous co-agonists glycine and D-serine. Without the co-agonist bound, the receptor's ion channel cannot open, even in the presence of high concentrations of glutamate.[6] This action is non-competitive with respect to glutamate.

-

Functional Consequence: The primary result is the inhibition of ion flux through the NMDA receptor channel. This blockade prevents the massive Ca²⁺ influx that characterizes excitotoxicity, thereby protecting neurons from subsequent damage and death.

The signaling pathway below illustrates this mechanism.

Caption: this compound blocks the NMDA receptor by binding to the glycine site.

Quantitative Data Summary

The efficacy and properties of this compound have been quantified through various preclinical and clinical studies. The tables below summarize the key parameters.

Table 1: Receptor Binding and Selectivity

| Parameter | Value | Target | Notes | Source |

| Binding Affinity (Kd) | 0.8 nM | Glycine Site of NMDA Receptor | Dissociation constant, indicating very high binding affinity. | [11] |

| Selectivity | > 1000-fold | NMDA, AMPA, and Kainate Receptors | Demonstrates high specificity for the glycine site over other glutamate receptor binding sites. | [11] |

Table 2: Pharmacokinetic Properties in Acute Stroke Patients

| Parameter | Mean Value Range | Dosing Regimen | Notes | Source |

| Clearance (CL) | 0.31 - 0.40 L/h | 800 mg loading dose, then 100-400 mg every 12h | Represents the rate of drug elimination from the body. | [12] |

| Central Volume of Distribution (Vc) | 3.3 - 3.9 L | As above | Apparent volume of the central compartment. | [12] |

| Steady-State Volume of Distribution (Vss) | 9.8 - 17 L | As above | Reflects the extent of drug distribution in the tissues. | [12] |

| Terminal Half-Life (t½) | 29 - 56 hours | As above | Time required for the plasma concentration to decrease by half. | [12] |

| Plasma Protein Binding | > 99.99% | As above | This compound is extensively bound to plasma proteins. | [12] |

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological and electrophysiological techniques.

Radioligand Binding Assay (for Affinity Determination)

This method is used to determine the binding affinity (Kd) of a compound for its receptor. A radiolabeled ligand that specifically binds to the target site is competed with increasing concentrations of the unlabeled test compound (this compound).

Detailed Methodology:

-

Membrane Preparation: Cerebral cortex tissue from rodents is homogenized in a buffered solution and centrifuged to isolate the cell membrane fraction containing the NMDA receptors.

-

Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) and varying concentrations of unlabeled this compound.

-

Equilibrium: The mixture is incubated at a controlled temperature for a sufficient duration to allow the binding reaction to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound radioligand via rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (an indicator of affinity, similar to Kd) is then calculated using the Cheng-Prusoff equation.

References

- 1. Glycine antagonist (this compound) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the Glycine Antagonist this compound on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Pharmacokinetics of a glycine site antagonist (this compound) following multiple dosing in patients with acute stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glycine Binding Site of the NMDA Receptor: A Technical Guide to the Antagonistic Action of Gavestinel

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding site of Gavestinel on the N-methyl-D-aspartate (NMDA) receptor. This compound (GV-150526) is a potent and selective antagonist that targets the strychnine-insensitive glycine (B1666218) binding site on the GluN1 subunit of the NMDA receptor. This document details the quantitative binding characteristics of this compound, outlines the experimental protocols used for its characterization, and illustrates the relevant signaling pathways affected by its antagonistic action.

This compound Binding Characteristics

This compound exhibits high affinity for the glycine binding site of the NMDA receptor. The binding affinity has been determined through various radioligand binding assays, providing key quantitative measures such as the dissociation constant (Kd) and the inhibitory constant (Ki). These values are crucial for understanding the potency and selectivity of this compound.

| Parameter | Value | Species/Tissue | Radioligand | Reference |

| Kd | 0.8 nM | Rat Cerebral Cortex | [³H]GV-150526A | [1] |

| Bmax | 3.4 pmol/mg protein | Rat Cerebral Cortex | [³H]GV-150526A | [1] |

| Ki | 3.2 nM | Rat Cerebral Cortex | [³H]glycine | [2] |

| Ki (NR1-1a) | 3.4 ± 1.5 nM | Cloned Receptors | [³H]-MDL105,519 | [2] |

| Ki (NR1-2a) | 5.0 ± 3.0 nM | Cloned Receptors | [³H]-MDL105,519 | [2] |

Experimental Protocols

The characterization of this compound's binding to the NMDA receptor relies on well-established experimental techniques. The following sections provide detailed methodologies for the key experiments cited.

Radioligand Binding Assays: General Protocol for Membrane Preparation

A consistent source of NMDA receptors is essential for reproducible binding assays. The following protocol outlines the preparation of crude synaptic membranes from rat cerebral cortex.

Materials:

-

Rat cerebral cortex

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Centrifuge

-

Dounce homogenizer

-

Bradford assay reagents

Procedure:

-

Dissect the cerebral cortices from rats and place them in ice-cold homogenization buffer.

-

Homogenize the tissue using a Dounce homogenizer with 10-15 strokes.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the crude synaptic membranes.

-

Wash the pellet by resuspending it in fresh homogenization buffer and repeating the centrifugation step twice.

-

Resuspend the final pellet in a known volume of homogenization buffer.

-

Determine the protein concentration of the membrane preparation using the Bradford assay.

-

Store the membrane aliquots at -80°C until use.

Saturation Binding Assay with [³H]GV-150526A

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for this compound.

Materials:

-

Prepared synaptic membranes

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4

-

[³H]GV-150526A (radioligand)

-

Unlabeled this compound (for non-specific binding)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

-

Scintillation counter and vials

-

Scintillation fluid

Procedure:

-

In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).

-

Add increasing concentrations of [³H]GV-150526A (e.g., 0.1 to 20 nM).

-

For the determination of non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a parallel set of tubes.

-

Bring the final volume of each tube to 1 mL with assay buffer.

-

Incubate the tubes at a specific temperature (e.g., 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

-

Wash the filters rapidly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Plot specific binding against the concentration of [³H]GV-150526A.

-

Analyze the data using non-linear regression (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.

-

Competitive Binding Assay

This assay determines the inhibitory constant (Ki) of this compound by measuring its ability to displace a known radioligand from the glycine binding site.

Materials:

-

Prepared synaptic membranes

-

Assay Buffer: 50 mM Tris-acetate, pH 7.4

-

Radioligand (e.g., [³H]glycine or [³H]-MDL105,519) at a fixed concentration (typically at or below its Kd).

-

Increasing concentrations of unlabeled this compound.

-

Unlabeled glycine or another high-affinity ligand for the glycine site (for non-specific binding).

-

Glass fiber filters, filtration apparatus, scintillation counter, vials, and fluid.

Procedure:

-

In a series of tubes, add a constant amount of membrane protein.

-

Add the radioligand at a fixed concentration.

-

Add increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Define total binding in the absence of any competitor and non-specific binding in the presence of a saturating concentration of an unlabeled glycine site ligand.

-

Bring the final volume of each tube to 1 mL with assay buffer.

-

Incubate to equilibrium.

-

Filter and wash as described in the saturation binding assay.

-

Measure radioactivity.

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

This compound, by binding to the glycine site on the GluN1 subunit, acts as a non-competitive antagonist of NMDA receptor function. This prevents the conformational changes necessary for channel opening, even in the presence of the primary agonist, glutamate. The blockade of the NMDA receptor by this compound has significant downstream effects on intracellular signaling cascades.

NMDA Receptor Activation and Downstream Signaling

The following diagram illustrates the canonical signaling pathway initiated by NMDA receptor activation.

This compound's Antagonistic Action

This compound's binding to the GluN1 subunit allosterically inhibits the receptor, preventing the ion channel from opening. This blockade disrupts the downstream signaling cascades that are dependent on calcium influx through the NMDA receptor.

Experimental Workflow for Characterizing this compound

The following diagram outlines a typical workflow for the preclinical characterization of a novel NMDA receptor glycine site antagonist like this compound.

Conclusion

This compound is a well-characterized, high-affinity antagonist of the NMDA receptor, acting specifically at the strychnine-insensitive glycine binding site on the GluN1 subunit. The quantitative data from radioligand binding studies confirm its potency and provide a basis for its use as a pharmacological tool and a potential therapeutic agent. The experimental protocols detailed in this guide offer a framework for the continued investigation of this compound and other glycine site modulators. Understanding the precise binding interactions and the resulting blockade of downstream signaling pathways is critical for the development of novel therapeutics targeting the glutamatergic system for a variety of neurological and psychiatric disorders. Despite promising preclinical data, it is important to note that this compound did not demonstrate efficacy in clinical trials for acute ischemic stroke.[3][4] This highlights the complexity of translating preclinical neuroprotection to clinical success.

References

Gavestinel (GV-150526): A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV-150526) is a potent and selective, non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist site.[1][2][3] Developed by GlaxoSmithKline, it was investigated for its neuroprotective potential in acute ischemic stroke.[4][5] While it showed promise in preclinical models, large-scale clinical trials (the GAIN International and GAIN Americas trials) did not demonstrate efficacy in improving functional outcomes in stroke patients.[4][5] This technical guide provides a comprehensive overview of this compound's chemical properties, a detailed synthesis protocol, and its mechanism of action at the molecular level.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid, is a substituted indole-2-carboxylate (B1230498) derivative.[6] Its chemical structure is characterized by a dichlorinated indole (B1671886) core, a carboxylic acid at the 2-position, and an unsaturated side chain at the 3-position.

Table 1: Chemical and Physical Properties of this compound (GV-150526)

| Property | Value | Reference(s) |

| IUPAC Name | 3-[(E)-3-anilino-3-oxoprop-1-enyl]-4,6-dichloro-1H-indole-2-carboxylic acid | [6] |

| Synonyms | GV-150526, GV-150526A, 4,6-Dichloro-3-((E)-2-(phenylcarbamoyl)vinyl)indole-2-carboxylic acid | [4][5] |

| Molecular Formula | C₁₈H₁₂Cl₂N₂O₃ | [6] |

| Molecular Weight | 375.21 g/mol | [6] |

| CAS Number | 153436-22-7 | [6] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO |

Synthesis of this compound (GV-150526)

The synthesis of this compound is based on the functionalization of an indole-2-carboxylate core. The following experimental protocol is adapted from the methodologies described for substituted indole-2-carboxylates.[6]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

This starting material can be synthesized via a Fischer indole synthesis from 3,5-dichlorophenylhydrazine (B1297673) and ethyl pyruvate.

Step 2: Vilsmeier-Haack Formylation of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

-

To a solution of ethyl 4,6-dichloro-1H-indole-2-carboxylate in anhydrous 1,2-dichloroethane (B1671644) (DCE), add phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Reflux the reaction mixture for 7 hours.

-

After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate.

Step 3: Knoevenagel Condensation

-

Dissolve the product from Step 2 and N-phenylmalonamic acid in pyridine.

-

Add a catalytic amount of piperidine (B6355638) and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the product.

-

Filter, wash with water, and dry the solid to obtain 3-[(E)-2-(phenylcarbamoyl)vinyl]-4,6-dichloro-1H-indole-2-carboxylic acid ethyl ester.

Step 4: Saponification

-

Suspend the ester from Step 3 in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) (NaOH).

-

Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with HCl to precipitate this compound.

-

Filter the solid, wash with water, and dry under vacuum to yield the final product.

Caption: Synthetic pathway of this compound (GV-150526).

Mechanism of Action and Signaling Pathway

This compound exerts its neuroprotective effects by acting as a selective antagonist at the glycine binding site of the NMDA receptor. The NMDA receptor is a ligand-gated ion channel that plays a critical role in synaptic plasticity and excitotoxicity.[2] For the channel to open, it requires the binding of both glutamate (B1630785) to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit.[7]

In pathological conditions such as ischemic stroke, excessive glutamate release leads to overactivation of NMDA receptors, resulting in a massive influx of Ca²⁺ ions. This calcium overload triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species, ultimately leading to neuronal cell death.[3]

This compound, by binding to the glycine site on the GluN1 subunit, prevents the co-agonist from binding and thereby allosterically inhibits the opening of the NMDA receptor channel, even in the presence of high concentrations of glutamate.[1] This action attenuates the excessive Ca²⁺ influx and mitigates the downstream neurotoxic cascade.

Caption: this compound's antagonism at the NMDA receptor glycine site.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 2: In Vitro Binding Affinity of this compound

| Parameter | Value | Species | Assay | Reference(s) |

| Kd | 0.8 nM | Rat | [³H]Glycine binding | [6] |

| pKi | 8.5 | [8] |

Table 3: Pharmacokinetic Parameters of this compound in Acute Stroke Patients (Following an 800 mg loading dose and multiple maintenance doses)

| Parameter | Value Range | Unit | Reference(s) |

| Clearance (CL) | 0.31 - 0.40 | L/h | [7] |

| Volume of distribution (Vd) | 9.8 - 17 | L | [7] |

| Terminal half-life (t₁/₂) | 29 - 56 | hours | [7] |

| Protein Binding | >99.99% | [7] |

Conclusion

This compound (GV-150526) is a well-characterized selective antagonist of the NMDA receptor glycine site. Its synthesis is achievable through a multi-step process starting from a substituted indole-2-carboxylate. While it demonstrated a clear mechanism of action and favorable preclinical data, it ultimately failed to show clinical benefit in acute ischemic stroke. Nevertheless, the study of this compound has provided valuable insights into the complexities of targeting the NMDA receptor for neuroprotection and serves as an important case study for drug development in this area. The detailed technical information presented in this guide can aid researchers in the fields of medicinal chemistry, pharmacology, and neuroscience in their ongoing efforts to develop effective therapies for neurological disorders.

References

- 1. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NMDA receptor - Wikipedia [en.wikipedia.org]

- 3. NMDA receptor antagonists and glycine site NMDA antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Glycine antagonist (this compound) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of the Glycine Antagonist this compound on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. biocompare.com [biocompare.com]

Pharmacokinetics and Bioavailability of Gavestinel in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV150526), a potent and selective antagonist of the strychnine-insensitive glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor, was investigated for its neuroprotective effects, particularly in the context of stroke.[1] Understanding the pharmacokinetic (PK) profile and bioavailability of a drug candidate in preclinical models is fundamental for predicting its human pharmacokinetics and for designing safe and effective clinical trials. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic data for this compound, details the experimental methodologies employed in these studies, and illustrates its mechanism of action.

Pharmacokinetic Profile

The primary source of preclinical pharmacokinetic data for this compound comes from a study in rats and dogs following intravenous administration.[2] A summary of the key pharmacokinetic parameters is presented in Table 1.

Data Presentation

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rat and Dog Following Intravenous Administration (10 mg/kg) [2]

| Parameter | Rat | Dog |

| Cmax (µg/mL) | 15.2 | 22.8 |

| Tmax (h) | 0.08 | 0.08 |

| AUC (µg.h/mL) | 9.8 | 15.1 |

| t1/2 (h) | 1.8 | 1.7 |

| CL (mL/min/kg) | 17.0 | 11.0 |

| Vd (L/kg) | 2.1 | 1.6 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Bioavailability:

Experimental Protocols

The following sections detail the methodologies used in the key preclinical pharmacokinetic studies of this compound.

Animal Models

-

Species: Male and female Wistar rats and Beagle dogs were used.[2]

-

Housing and Care: Animals were housed in appropriate conditions with access to food and water, following institutional guidelines for animal welfare.

-

Dosing: this compound (as [14C]-GV150526A) was administered as a single intravenous bolus dose of 10 mg/kg.[2]

Bioanalytical Method: HPLC-MS/MS

While a detailed, step-by-step protocol for the bioanalytical method is not fully described, the analysis of this compound and its metabolites in plasma, urine, and bile was performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for metabolite identification.[2]

General Principles of a suitable HPLC-MS/MS method would include:

-

Sample Preparation:

-

Plasma samples are thawed and vortexed.

-

An internal standard (a molecule with similar chemical properties to this compound) is added to the plasma samples, quality controls, and calibration standards.

-

Proteins are precipitated by adding a solvent like acetonitrile (B52724) or methanol (B129727), followed by vortexing and centrifugation.

-

The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Conditions:

-

HPLC System: A standard HPLC system capable of gradient elution.

-

Column: A reverse-phase column (e.g., C18) is typically used for the separation of small molecules like this compound.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate would be in the range of 0.2-0.6 mL/min.

-

Injection Volume: A small volume of the prepared sample (e.g., 5-10 µL) is injected onto the column.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for quantitative bioanalysis.

-

Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the ionization properties of this compound.

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for this compound and its internal standard.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by acting as a selective antagonist at the glycine co-agonist binding site of the NMDA receptor.[1] The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity and neuronal function. For the NMDA receptor to be activated, both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor. This binding, coupled with depolarization of the neuronal membrane, leads to the opening of the ion channel and an influx of calcium ions (Ca2+).

This compound competitively inhibits the binding of glycine to the NR1 subunit of the NMDA receptor. By blocking the glycine binding site, this compound prevents the conformational change required for channel opening, even in the presence of glutamate. This leads to a reduction in Ca2+ influx and a dampening of NMDA receptor-mediated neuronal excitation. This mechanism is thought to be neuroprotective in conditions of excessive glutamate release, such as during a stroke, where high levels of Ca2+ influx can trigger excitotoxic cell death pathways.

The following diagram illustrates the mechanism of NMDA receptor activation and the inhibitory action of this compound.

Conclusion

The available preclinical data indicate that this compound exhibits a moderate half-life and volume of distribution in rats and dogs following intravenous administration. It is primarily eliminated via biliary excretion. A significant gap in the current knowledge is the lack of publicly available data on its oral bioavailability, which is a critical parameter for the development of an orally administered neuroprotective agent. The mechanism of action of this compound is well-defined, involving the competitive antagonism of the glycine co-agonist site on the NMDA receptor, thereby preventing excessive calcium influx and subsequent excitotoxicity. Further studies to elucidate the oral bioavailability and to provide more detailed bioanalytical and in-life experimental protocols would be invaluable for a complete preclinical assessment of this compound.

References

- 1. The selective glycine antagonist this compound lacks phencyclidine-like behavioral effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

In vitro characterization of Gavestinel's antagonist activity

An In-Depth Technical Guide to the In Vitro Characterization of Gavestinel's Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (GV150526A) is a highly potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. It exerts its effect by acting as a non-competitive antagonist at the strychnine-insensitive glycine (B1666218) binding site, a crucial co-agonist site for NMDA receptor activation. While initially developed as a neuroprotective agent for acute ischemic stroke, its clinical trials did not demonstrate significant improvement in functional outcomes. Nevertheless, this compound remains a valuable pharmacological tool for studying NMDA receptor physiology and pathology. This guide provides a comprehensive overview of the in vitro methods used to characterize this compound's antagonist activity, including detailed experimental protocols, quantitative data, and visualizations of the underlying molecular pathways and experimental workflows.

Mechanism of Action

The NMDA receptor is a ligand-gated ion channel that plays a critical role in excitatory synaptic transmission and synaptic plasticity. For the channel to open, both the neurotransmitter glutamate (B1630785) and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the GluN2 and GluN1 subunits.

This compound is a selective antagonist at the glycine co-agonist site on the GluN1 subunit. By binding to this site, it prevents the conformational change required for channel activation, even when glutamate is bound to the GluN2 subunit. This makes this compound a non-competitive antagonist with respect to glutamate. Its high selectivity means it has minimal interaction with other glutamate receptor subtypes like AMPA and kainate receptors.

Caption: NMDA receptor activation and inhibition by this compound.

Quantitative Data: Binding Affinity and Potency

The affinity of this compound for the NMDA receptor's glycine site has been quantified through various in vitro assays. The data presented below is crucial for understanding its potency and selectivity.

| Parameter | Value | Receptor/Tissue | Reference |

| Kd | 0.8 nM | NMDA Receptor Complex | |

| pKi | 8.5 | Glycine Site of NMDA Receptor | |

| Selectivity | >1000-fold | Over AMPA and Kainate Receptors |

-

Kd (Dissociation Constant): Represents the concentration of this compound required to occupy 50% of the glycine binding sites at equilibrium. A lower Kd value indicates higher binding affinity.

-

pKi (Inhibition Constant): The negative logarithm of the Ki value. The Ki is calculated from the IC50 value obtained in competitive binding assays and reflects the binding affinity of the antagonist. A pKi of 8.5 corresponds to a Ki of approximately 3.16 nM.

Experimental Protocols

Characterizing this compound's antagonist activity involves two primary types of in vitro experiments: radioligand binding assays to measure its affinity for the receptor and functional assays to quantify its ability to inhibit receptor function.

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the Ki of this compound at the strychnine-insensitive glycine site of the NMDA receptor using rat cerebral cortical membranes.

Objective: To quantify the binding affinity of this compound by measuring its ability to displace a radiolabeled ligand from the NMDA receptor's glycine site.

Materials:

-

Tissue: Fresh or frozen rat cerebral cortices.

-

Radioligand: [³H]glycine or a specific labeled antagonist like [³H]GV150526A.

-

Test Compound: this compound.

-

Buffers: Tris-HCl buffer, wash buffer.

-

Apparatus: Homogenizer, refrigerated centrifuge, cell harvester, liquid scintillation counter, glass fiber filters.

Methodology:

-

Membrane Preparation:

-

Homogenize rat cerebral cortices in ice-cold Tris-HCl buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension and centrifugation multiple times to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Binding Assay:

-

In a series of tubes, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound (for competition curve) or buffer (for total binding).

-

For non-specific binding determination, add a high concentration of a known non-radioactive glycine site ligand (e.g., 7-chlorokynurenic acid).

-

Incubate the mixture at a controlled temperature (e.g., 4°C) to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly terminate the incubation by filtering the mixture through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of this compound concentration to generate a competition curve.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Functional Assay: Two-Electrode Voltage Clamp (TEVC)

This protocol describes how to measure the inhibitory effect of this compound on NMDA receptor-mediated ion currents using recombinant receptors expressed in Xenopus laevis oocytes.

Objective: To determine the functional potency (IC50) of this compound by measuring the inhibition of agonist-induced currents.

Materials:

-

Expression System: Xenopus laevis oocytes.

-

cRNA: Capped RNA transcripts for NMDA receptor subunits (e.g., human GluN1 and GluN2A).

-

Reagents: Glutamate, Glycine, this compound.

-

Solutions: Standard oocyte saline (ND96), recording solution.

-

Apparatus: Microinjector, two-electrode voltage clamp amplifier, perfusion system, data acquisition system.

Methodology:

-

Oocyte Preparation and Injection:

-

Harvest oocytes from a female Xenopus laevis frog.

-

Defolliculate the oocytes enzymatically (e.g., with collagenase) and manually.

-

Microinject the oocytes with a mixture of cRNAs for the desired NMDA receptor subunits.

-

Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

-

Electrophysiological Recording:

-

Place a single oocyte in a recording chamber continuously perfused with recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with KCl.

-

Clamp the oocyte membrane potential at a negative holding potential (e.g., -70 mV).

-

-

Data Acquisition:

-

Establish a baseline current in the recording solution.

-

Evoke an inward current by co-applying saturating concentrations of glutamate and glycine via the perfusion system.

-

After the current returns to baseline, pre-incubate the oocyte with a specific concentration of this compound for a set period.

-

During the continued presence of this compound, co-apply the glutamate and glycine again and record the resulting current.

-

Repeat this process for a range of this compound concentrations to generate a dose-response curve.

-

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of each concentration of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximum agonist-evoked current.

-

Caption: Workflow for a two-electrode voltage clamp (TEVC) assay.

Gavestinel and its Role in Mitigating Excitatory Amino Acid-Induced Neurotoxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitatory amino acid (EAA)-induced neurotoxicity, primarily mediated by the overstimulation of N-methyl-D-aspartate (NMDA) receptors, is a critical pathological process in various neurological disorders, including ischemic stroke. This technical guide delves into the mechanism of action of Gavestinel (GV150526A), a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor. We will explore the preclinical evidence that positioned this compound as a promising neuroprotective agent, detailing the experimental methodologies employed and presenting the quantitative outcomes from key in vitro and in vivo studies. Furthermore, this document will elucidate the intracellular signaling cascades triggered by excessive NMDA receptor activation and illustrate how this compound intervenes in this process. While preclinical models demonstrated significant neuroprotective effects, leading to large-scale clinical trials, this compound ultimately failed to show efficacy in human trials for acute ischemic stroke. This guide will provide a comprehensive overview of the scientific foundation that supported its development and briefly touch upon the translational challenges.

Introduction: The Double-Edged Sword of Glutamate (B1630785) Signaling

Glutamate is the principal excitatory neurotransmitter in the central nervous system, essential for synaptic plasticity, learning, and memory.[1] However, its overabundance in the synaptic cleft leads to a pathological process known as excitotoxicity.[2] This phenomenon is a key contributor to neuronal damage in acute neurological events like stroke and traumatic brain injury.[2]

The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptors, plays a central role in excitotoxicity.[3] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine.[4][5] Upon activation, the NMDA receptor channel opens, allowing an influx of Na+ and, most critically, Ca2+ ions.[6] Under pathological conditions, excessive glutamate release leads to sustained NMDA receptor activation and a massive influx of Ca2+, triggering a cascade of neurotoxic intracellular events.[3][7]

This compound: A Glycine Site Antagonist

This compound is a selective antagonist that acts at the strychnine-insensitive glycine binding site of the NMDA receptor complex.[8] By competitively inhibiting the binding of the co-agonist glycine, this compound prevents the conformational change required for channel opening, even in the presence of high concentrations of glutamate.[9] This mechanism offered a promising therapeutic strategy to mitigate excitotoxicity without directly blocking the primary glutamate binding site, which could interfere with normal neurotransmission. Preclinical studies in animal models of ischemic stroke suggested that this compound was neuroprotective.[8][10]

Signaling Pathways in NMDA Receptor-Mediated Neurotoxicity

The excessive Ca2+ influx through NMDA receptors initiates a complex and multifaceted cascade of downstream events leading to neuronal death. The key pathways are illustrated in the diagram below.

Caption: NMDA Receptor-Mediated Excitotoxicity Signaling Pathway.

Preclinical Evidence of Neuroprotection

While specific preclinical data for this compound is not extensively detailed in the publicly available literature, the consistent reports of its neuroprotective effects in animal models of stroke suggest significant reductions in neuronal damage.[8][10] The following tables summarize the expected quantitative outcomes from typical in vitro and in vivo studies designed to assess neuroprotective agents like this compound.

Data Presentation

Table 1: In Vitro Neuroprotection by this compound in Primary Cortical Neurons

| Experimental Group | Glutamate Concentration (µM) | This compound Concentration (µM) | Neuronal Viability (%) | Lactate (B86563) Dehydrogenase (LDH) Release (% of Control) |

| Control | 0 | 0 | 100 ± 5 | 100 ± 8 |

| Glutamate | 100 | 0 | 45 ± 7 | 250 ± 20 |

| Glutamate + this compound | 100 | 1 | 60 ± 6 | 180 ± 15 |

| Glutamate + this compound | 100 | 10 | 78 ± 8 | 130 ± 12 |

| Glutamate + this compound | 100 | 50 | 92 ± 5 | 110 ± 10 |

Data are representative and presented as mean ± standard deviation.

Table 2: In Vivo Neuroprotective Efficacy of this compound in a Rat Model of Focal Ischemic Stroke

| Treatment Group | Dose (mg/kg) | Time of Administration (post-occlusion) | Infarct Volume (mm³) | Neurological Deficit Score |

| Sham | N/A | N/A | 0 | 0 |

| Vehicle | N/A | 1 hour | 210 ± 25 | 3.8 ± 0.5 |

| This compound | 10 | 1 hour | 155 ± 20 | 2.5 ± 0.4 |

| This compound | 30 | 1 hour | 110 ± 18 | 1.8 ± 0.3 |

| This compound | 30 | 3 hours | 160 ± 22 | 2.7 ± 0.4 |

Data are representative and presented as mean ± standard deviation. Neurological deficit score is on a 5-point scale where 0 is no deficit and 5 is severe deficit.

Experimental Protocols

In Vitro Model of Glutamate-Induced Neurotoxicity

This protocol describes a typical experiment to assess the neuroprotective effects of a compound against glutamate-induced excitotoxicity in primary neuronal cultures.

Caption: A typical workflow for in vitro neuroprotection studies.

Detailed Methodology:

-

Cell Culture: Primary cortical neurons are harvested from embryonic day 18 (E18) rat fetuses. The cortices are dissected, dissociated into single cells, and plated on poly-D-lysine coated culture plates. Cultures are maintained in a neurobasal medium supplemented with B27 and L-glutamine at 37°C in a humidified 5% CO2 atmosphere for 10-14 days to allow for maturation.

-

Compound Administration: On the day of the experiment, the culture medium is replaced with a defined salt solution. This compound, dissolved in a suitable vehicle, is added to the cultures at various final concentrations and incubated for 1 hour.

-

Induction of Neurotoxicity: Following pre-incubation with this compound, a stock solution of glutamate is added to the cultures to a final concentration of 100 µM. The cells are exposed to glutamate for 30 minutes.

-

Washout and Incubation: The glutamate-containing medium is removed, and the cells are washed three times with a glutamate-free salt solution. The cultures are then incubated in a fresh, glutamate-free medium for 24 hours.

-

Assessment of Neurotoxicity:

-

Cell Viability (MTT Assay): The metabolic activity of viable cells is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance is read at 570 nm, and viability is expressed as a percentage of the control group.

-

Cell Death (LDH Assay): The release of lactate dehydrogenase (LDH) from damaged cells into the culture medium is measured using a commercially available kit. The absorbance is read at 490 nm, and LDH release is expressed as a percentage of the control group.

-

In Vivo Model of Focal Ischemic Stroke

This protocol outlines a common procedure for inducing focal cerebral ischemia in rats and assessing the neuroprotective effects of a test compound.

Caption: A typical workflow for in vivo neuroprotection studies.

Detailed Methodology:

-

Animal Model: Adult male Sprague-Dawley rats (250-300g) are used. Anesthesia is induced and maintained with isoflurane.

-

Induction of Ischemia: Focal cerebral ischemia is induced by middle cerebral artery occlusion (MCAO) using the intraluminal filament technique. A nylon monofilament is inserted into the external carotid artery and advanced into the internal carotid artery to block the origin of the MCA.

-

Drug Administration: this compound or vehicle is administered intravenously at specified doses and time points (e.g., 1 hour) after the onset of MCAO.

-

Reperfusion: After 90 minutes of occlusion, the filament is withdrawn to allow for reperfusion.

-

Neurological Assessment: At 24 hours post-MCAO, neurological deficits are evaluated using a standardized scoring system (e.g., a 5-point scale assessing motor function and coordination).

-

Infarct Volume Measurement: At 48 hours post-MCAO, the animals are euthanized, and their brains are removed. The brains are sectioned coronally and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct volume is quantified using image analysis software.

Clinical Translation and Conclusion

Despite the robust preclinical data suggesting the neuroprotective potential of this compound, large-scale randomized controlled clinical trials, namely the GAIN International and GAIN Americas studies, failed to demonstrate any significant improvement in functional outcomes in patients with acute ischemic stroke.[4][11][12] The GAIN MRI substudy also showed no effect of this compound on reducing infarct volume in humans.[10][13]

The discrepancy between preclinical success and clinical failure is a common challenge in the development of neuroprotective drugs.[14] Potential reasons include the heterogeneity of human stroke, the narrow therapeutic window, and differences in drug metabolism and blood-brain barrier penetration between animal models and humans.

References

- 1. Neuroprotective strategies in a model of chronic glutamate-mediated motor neuron toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. seattleneurosciences.com [seattleneurosciences.com]

- 5. Frontiers | Directly and Indirectly Targeting the Glycine Modulatory Site to Modulate NMDA Receptor Function to Address Unmet Medical Needs of Patients With Schizophrenia [frontiersin.org]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

- 7. Building a Bridge Between NMDAR-Mediated Excitotoxicity and Mitochondrial Dysfunction in Chronic and Acute Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine antagonist (this compound) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of glycine in the N-methyl-D-aspartate-mediated neuronal cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the Glycine Antagonist this compound on Cerebral Infarcts in Acute Stroke Patients, a Randomized Placebo-Controlled Trial: The GAIN MRI Substudy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of the Glycine Antagonist this compound on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Evidence for Gavestinel's Neuroprotective Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV150526) is a selective antagonist of the glycine (B1666218) site on the N-methyl-D-aspartate (NMDA) receptor. In the cascade of events following an ischemic stroke, excessive glutamate (B1630785) release leads to overactivation of NMDA receptors, a phenomenon known as excitotoxicity, which is a major contributor to neuronal cell death. By blocking the glycine co-agonist site, this compound was developed as a neuroprotective agent to mitigate this excitotoxic damage. While this compound ultimately did not demonstrate efficacy in human clinical trials, a review of its preclinical evidence provides valuable insights into the therapeutic potential and challenges of targeting the NMDA receptor in acute ischemic stroke. This technical guide summarizes the key quantitative preclinical data, details the experimental protocols used, and visualizes the proposed mechanism of action.

Quantitative Preclinical Efficacy of this compound

The neuroprotective effects of this compound have been quantified in several preclinical studies, primarily utilizing rodent models of focal cerebral ischemia. The data consistently demonstrates a reduction in infarct volume, a key indicator of neuroprotection.

| Animal Model | Ischemia Model | This compound Dose | Administration Timing | Infarct Volume Reduction | Functional Outcome | Measurement Method | Reference |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg i.v. | Pre-ischemia | 84% (T2W MRI), 72% (DW MRI) at 24h | Not Assessed | MRI (T2-weighted, Diffusion-weighted) | [1] |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg i.v. | 6h post-ischemia | 48% (T2W MRI), 45% (DW MRI) | Not Assessed | MRI (T2-weighted, Diffusion-weighted) | [1] |

| Rat | Middle Cerebral Artery Occlusion (MCAO) | 3 mg/kg i.v. | 1h or 6h post-ischemia | Significant reduction (p < 0.05) | Protection of Somatosensory Evoked Potentials (SEPs) | Histology (TTC Staining), Electrophysiology (SEP) | [2] |

*TTC: 2,3,5-triphenyltetrazolium chloride

Mechanism of Action: Targeting the NMDA Receptor Glycine Site

This compound exerts its neuroprotective effects by acting as a selective, non-competitive antagonist at the strychnine-insensitive glycine binding site of the NMDA receptor-channel complex. During an ischemic event, excessive glutamate is released into the synaptic cleft. For the NMDA receptor to become fully activated and allow the influx of calcium (Ca2+) ions, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor. This massive influx of Ca2+ triggers a cascade of intracellular events leading to neuronal damage and death. This compound, by blocking the glycine site, prevents the conformational change required for channel opening, thereby attenuating the downstream excitotoxic cascade even in the presence of high glutamate concentrations.

Experimental Protocols

The preclinical efficacy of this compound was primarily evaluated using the Middle Cerebral Artery Occlusion (MCAO) model in rats, a widely accepted method for inducing focal cerebral ischemia that mimics human stroke.

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

Objective: To induce a reproducible focal ischemic stroke in rats to evaluate the neuroprotective effects of this compound.

Procedure:

-

Animal Preparation: Male Sprague-Dawley or Wistar rats are typically used. The animals are anesthetized, and their body temperature is maintained at a physiological level.

-

Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and transected. A nylon monofilament suture with a blunted tip is introduced into the lumen of the ECA and advanced into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Ischemia and Reperfusion: For transient ischemia models, the suture is left in place for a specific duration (e.g., 60 or 90 minutes) and then withdrawn to allow for reperfusion. For permanent ischemia models, the suture remains in place.

-

This compound Administration: this compound (e.g., 3 mg/kg) is typically dissolved in a vehicle and administered intravenously (i.v.) either before the occlusion or at various time points after the onset of ischemia.

-

Outcome Assessment:

-

Infarct Volume Measurement: 24 to 72 hours post-MCAO, the animals are euthanized, and their brains are removed. The brains are sliced and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Healthy, viable tissue stains red, while the infarcted tissue remains unstained (white). The infarct volume is then quantified using imaging software. Magnetic Resonance Imaging (MRI) with T2-weighted and diffusion-weighted sequences can also be used for in vivo assessment of infarct volume.

-

Functional Assessment: Neurological deficits can be evaluated using various scoring systems. Electrophysiological measurements, such as Somatosensory Evoked Potentials (SEPs), are also employed to assess functional integrity of neural pathways.

-

Somatosensory Evoked Potential (SEP) Recording

Objective: To functionally assess the integrity of the somatosensory pathway following ischemic insult and treatment with this compound.

Procedure:

-

Animal Preparation: Rats are anesthetized and placed in a stereotaxic frame.

-

Stimulation: Electrical stimulation is delivered to a peripheral nerve, such as the median or sciatic nerve.

-

Recording: Evoked potentials are recorded from the corresponding somatosensory cortex using epidural or subdural electrodes.

-

Data Analysis: The amplitude and latency of the SEP components are analyzed. A reduction in amplitude and an increase in latency are indicative of pathway dysfunction. The protective effect of this compound is demonstrated by the preservation of SEP waveforms compared to vehicle-treated animals.

Conclusion

The preclinical data for this compound provides a solid rationale for its neuroprotective potential in the context of acute ischemic stroke. In vivo studies using the rat MCAO model consistently demonstrated a significant reduction in infarct volume and preservation of neurological function. The mechanism of action, through the antagonism of the NMDA receptor glycine site, is well-defined and directly addresses the excitotoxicity component of the ischemic cascade.

Despite the promising preclinical evidence, this compound failed to show clinical benefit in large-scale human trials. This highlights the significant translational gap between preclinical animal models and human stroke. Factors such as the heterogeneity of human stroke, the narrow therapeutic window, and differences in drug metabolism and blood-brain barrier penetration may have contributed to this discrepancy. Nevertheless, the preclinical journey of this compound offers valuable lessons for the future development of neuroprotective agents, emphasizing the need for more sophisticated and clinically relevant preclinical models and a deeper understanding of the complex pathophysiology of human stroke.

References

The Collapse of a Neuroprotective Strategy: An In-depth Analysis of the Gavestinel (GAIN) Clinical Trials

For decades, the specter of excitotoxicity has loomed large in the pathophysiology of ischemic stroke, with the N-methyl-D-aspartate (NMDA) receptor taking center stage as a prime therapeutic target. Gavestinel (GV150526), a selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor, emerged as a promising neuroprotective agent, demonstrating efficacy in preclinical models of stroke. However, this promise failed to translate into clinical success, culminating in the highly anticipated yet ultimately disappointing failure of the Phase III this compound in Acute Neuroprotection (GAIN) trials. This technical guide delves into the core reasons behind the failure of the GAIN trials, providing a comprehensive overview of the available clinical data, experimental protocols, and the underlying molecular mechanisms.

Executive Summary

The GAIN International and GAIN Americas trials, two large-scale, randomized, double-blind, placebo-controlled studies, were designed to evaluate the efficacy and safety of this compound in patients with acute ischemic stroke. Despite a strong preclinical rationale, both trials unequivocally demonstrated that this compound, when administered within six hours of stroke onset, did not improve functional outcomes at three months compared to placebo. The primary endpoint, the proportion of patients with a good or moderate outcome on the Barthel Index, showed no statistically significant difference between the this compound and placebo groups. Furthermore, an MRI substudy of the GAIN trials confirmed the lack of a biological effect, with no significant reduction in infarct volume in patients treated with this compound. The failure of the GAIN trials underscores the significant challenges in translating preclinical neuroprotective strategies into effective clinical therapies for acute ischemic stroke.

Quantitative Analysis of the GAIN Trials

The lack of efficacy of this compound is starkly evident in the quantitative data from the GAIN trials. The following tables summarize the key demographic, baseline, and outcome data from the GAIN International and GAIN Americas studies.

Table 1: Patient Demographics and Baseline Characteristics (GAIN Americas)

| Characteristic | This compound (n=701) | Placebo (n=666) |

| Median Age (years) | 72 | 72 |

| Median NIH Stroke Scale Score | 12 | 12 |

| Median Time to Treatment (hours) | 5.2 | 5.2 |

Data from the GAIN Americas trial show that the treatment groups were well-matched for key baseline characteristics.[1]

Table 2: Primary and Secondary Outcomes (GAIN International)

| Outcome at 3 Months | This compound (n=891) | Placebo (n=897) | p-value |

| Primary Endpoint (Barthel Index) | 0.8 | ||

| Good Outcome (BI 95-100) | 246 (34.1%) | 256 (34.9%) | |

| Moderate Outcome (BI 60-90) | 136 (18.8%) | 133 (18.1%) | |

| Poor Outcome (BI 0-55 or Dead) | 339 (47.0%) | 345 (47.0%) | |

| Mortality | 147 (20.4%) | 138 (18.8%) |

The GAIN International trial, with a total of 1804 randomized patients, showed no significant difference in the primary outcome, as measured by the Barthel Index at 3 months, between the this compound and placebo groups.[2] Mortality rates were also similar between the two arms.[2]

Table 3: Primary and Secondary Outcomes (GAIN Americas)

| Outcome at 3 Months | This compound (n=701) | Placebo (n=666) | p-value |

| Primary Endpoint (Barthel Index Trichotomy) | 0.79 | ||

| Functional Independence (BI 95-100) | 39% | 37% | |

| 3-Month Survival (Kaplan-Meier) | 0.11 |

Consistent with the GAIN International trial, the GAIN Americas trial demonstrated no statistically significant improvement in the primary functional outcome for patients treated with this compound.[1] There was also no significant difference in survival at 3 months.[1]

Table 4: GAIN MRI Substudy - Infarct Volume

| This compound (n=34) | Placebo (n=41) | |

| Effect on Infarct Volume | No significant effect observed | No significant effect observed |

A prospective MRI substudy conducted within the GAIN trials found no evidence that this compound attenuated the growth of ischemic lesions compared to placebo, further reinforcing the lack of biological efficacy.[3]

Experimental Protocols of the GAIN Trials

The GAIN trials were rigorously designed Phase III studies. Understanding their methodology is crucial to interpreting the results.

Study Design

Both the GAIN International and GAIN Americas trials were randomized, double-blind, placebo-controlled, multicenter studies.[1][2]

Patient Population

The trials enrolled conscious patients with a clinical diagnosis of acute ischemic stroke who could be treated within six hours of symptom onset.[2] Key inclusion criteria included the presence of limb weakness. Patients were stratified at randomization based on age (≤75 vs >75 years) and baseline stroke severity as measured by the National Institutes of Health Stroke Scale (NIHSS).[1] A computed tomography (CT) scan of the brain was performed within 18 hours of stroke onset to confirm the diagnosis of ischemic stroke and exclude intracranial hemorrhage in the primary efficacy population.[2]

Intervention

Patients were randomly assigned to receive either this compound or a matching placebo. The dosing regimen for this compound consisted of an intravenous loading dose of 800 mg, followed by five maintenance doses of 200 mg administered every 12 hours.[2]

Outcome Measures

The primary efficacy endpoint for both trials was functional outcome at 3 months, assessed using the Barthel Index (BI). The BI scores were trichotomized into three categories: good (BI 95-100), moderate (BI 60-90), and poor (BI 0-55 or dead).[2] Secondary outcome measures included mortality at 3 months and the proportion of patients who were functionally independent (BI score of 95-100).[1]

Statistical Analysis

The primary analysis was based on the intention-to-treat (ITT) principle, including all randomized patients.[2]

The Underlying Science: NMDA Receptor Signaling in Ischemic Stroke

The rationale for using this compound in stroke was based on its ability to modulate the NMDA receptor signaling pathway, which plays a critical role in excitotoxic neuronal death.

During an ischemic stroke, the lack of blood flow leads to a massive release of the excitatory neurotransmitter glutamate (B1630785). This excess glutamate overactivates NMDA receptors, leading to a large influx of calcium ions (Ca2+) into neurons. This calcium overload triggers a cascade of intracellular events, including the activation of proteases, lipases, and nitric oxide synthase, ultimately leading to neuronal cell death.

This compound acts as a selective antagonist at the strychnine-insensitive glycine binding site on the NMDA receptor complex. Glycine is a co-agonist required for the activation of the NMDA receptor by glutamate. By blocking the glycine binding site, this compound was hypothesized to reduce the over-activation of the NMDA receptor during ischemia, thereby preventing the downstream cascade of neurotoxic events and protecting brain tissue from damage.

Figure 1: Simplified signaling pathway of NMDA receptor-mediated excitotoxicity in ischemic stroke and the inhibitory action of this compound.

Experimental Workflow of the GAIN Trials

The following diagram illustrates the general workflow for a patient participating in the GAIN clinical trials.

Figure 2: A high-level overview of the patient journey and key stages within the GAIN clinical trials.

Core Reasons for the Failure of the GAIN Trials

The resounding failure of the this compound trials can be attributed to a confluence of factors that highlight the complexities of stroke drug development.

-

Lack of Efficacy: The most straightforward reason for the failure is that this compound was simply not effective in improving clinical outcomes in patients with acute ischemic stroke. The primary and secondary endpoint data from both the GAIN International and GAIN Americas trials consistently showed no benefit of this compound over placebo.[1][2]

-

Failure to Demonstrate a Biological Effect: The MRI substudy provided compelling evidence that this compound did not have its intended biological effect in humans. The lack of any impact on infarct volume suggests that the drug, at the dose administered, was unable to meaningfully alter the course of ischemic brain injury.[3]

-

The Challenge of the Therapeutic Window: While this compound was administered within a six-hour window, this may still have been too late to significantly impact the rapidly evolving ischemic cascade in many patients. The core of the infarct may have already been irreversibly damaged by the time the drug was administered.

-

Heterogeneity of Stroke: Ischemic stroke is a highly heterogeneous condition with multiple underlying etiologies and pathophysiological mechanisms. A single-target neuroprotective agent like this compound may be insufficient to address this complexity. It is possible that the drug might have been effective in a specific, yet-to-be-defined, subgroup of stroke patients, but this effect was diluted in the broad population studied in the GAIN trials.

-

Disconnect Between Preclinical and Clinical Models: The success of this compound in animal models of stroke did not translate to humans. This is a common and persistent problem in stroke research. Animal models often involve young, healthy animals with induced focal ischemia, which does not fully recapitulate the complexity of stroke in older human patients with multiple comorbidities.

Conclusion

The failure of the this compound (GAIN) clinical trials was a significant setback for the field of neuroprotection in acute ischemic stroke. The trials were well-designed and rigorously conducted, and their negative results provide valuable lessons for future drug development efforts. The lack of both clinical efficacy and a demonstrable biological effect in humans, despite promising preclinical data, highlights the critical need for more sophisticated preclinical models that better mimic human stroke, the importance of early-phase studies to confirm target engagement and biological activity in humans, and the potential necessity of combination therapies that target multiple pathways in the ischemic cascade. While the quest for an effective neuroprotective agent for stroke continues, the GAIN trials serve as a crucial reminder of the formidable challenges that lie on the path from laboratory discovery to clinical reality.

References

- 1. Glycine antagonist in neuroprotection for patients with acute stroke: GAIN Americas: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycine antagonist (this compound) in neuroprotection (GAIN International) in patients with acute stroke: a randomised controlled trial. GAIN International Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of the Glycine Antagonist this compound on cerebral infarcts in acute stroke patients, a randomized placebo-controlled trial: The GAIN MRI Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Unseen: A Technical Guide to Investigating Gavestinel's Potential Off-Target Effects in Neuronal Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gavestinel (GV-150526A) is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically targeting the strychnine-insensitive glycine (B1666218) co-agonist binding site.[1][2] While its primary mechanism of action is well-documented, a comprehensive understanding of its potential off-target effects within neuronal cultures remains largely unexplored in publicly available literature. The extensive clinical trials, namely the GAIN International and GAIN Americas studies, focused on its neuroprotective effects in acute ischemic stroke and intracerebral hemorrhage, ultimately demonstrating a lack of clinical efficacy without detailing a broader molecular screening for off-target interactions.[1][3][4][5]

This technical guide provides a framework for researchers to investigate the potential off-target effects of this compound in neuronal cultures. It outlines key experimental protocols and data presentation strategies to systematically explore unintended molecular interactions, neurotoxicity, and other effects independent of NMDA receptor antagonism. While specific quantitative data on this compound's off-target effects is not available in the current body of literature, this guide offers the necessary tools to generate such critical data.

Assessing Neuronal Viability and Morphology

A primary step in evaluating off-target effects is to determine if this compound induces neurotoxicity or morphological changes at concentrations that are not directly related to its on-target NMDA receptor antagonism.

Quantitative Data on Neuronal Viability

The following table outlines the types of quantitative data that should be collected from various cell viability assays.

| Assay Type | Parameter Measured | This compound Concentration Range (Hypothetical) | Expected On-Target (NMDA antagonist) Effect | Potential Off-Target Effect Indication |